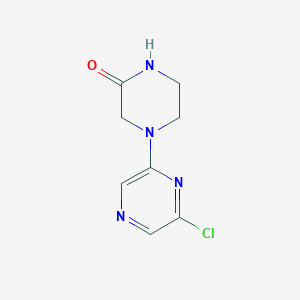

4-(6-Chloropyrazin-2-yl)piperazin-2-one

Overview

Description

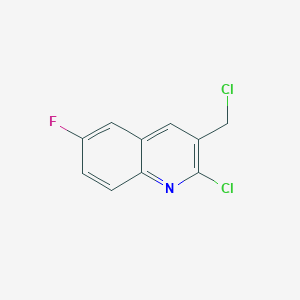

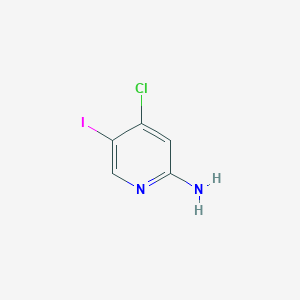

“4-(6-Chloropyrazin-2-yl)piperazin-2-one” is a chemical compound with the molecular formula C8H9ClN4O and a molecular weight of 212.64 . It is used for research purposes .

Synthesis Analysis

The synthesis of “this compound” involves the starting material 5-(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-2-yl)-lH-pyrrolo[2,3-b]pyridine and this compound in DME (8 mL) which was degassed and purged under argon atmosphere for 10 min . The reaction mixture was heated at 100C for 12 h in a sealed tube .Molecular Structure Analysis

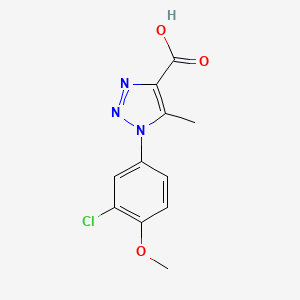

The molecular structure of “this compound” can be represented by the SMILES stringC1CN(CC(=O)N1)C2=CN=CC(=N2)Cl .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

4-(6-Chloropyrazin-2-yl)piperazin-2-one derivatives have been synthesized and evaluated for their anticonvulsant activities. Studies have shown that certain derivatives exhibit significant anticonvulsant effects. For instance, compounds like 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, synthesized through reactions with substituted piperazine derivatives, displayed potent anticonvulsant properties in various in vivo tests, such as the maximal electroshock (MES) and subcutaneous Metrazol (scMet) seizure tests (Aytemir, Özalp, & Çalış, 2004) (Aytemir, Septioğlu, & Çalış, 2010).

Antimicrobial Activities

These derivatives also show promising antimicrobial activities. Studies on 3-hydroxy-6-methyl-4H-pyran-4-one derivatives revealed significant in vitro activity against various bacteria and fungi. This indicates potential for applications in treating bacterial and fungal infections (Aytemir, Özalp, & Çalış, 2004).

Genotoxicity and Molecular Interactions

A related compound, 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine, was studied for its genotoxicity. This research provides insights into the molecular interactions and metabolic pathways of such compounds, which is crucial for understanding their safety profile and potential therapeutic uses (Kalgutkar et al., 2007).

Anti-tubercular Agents

Compounds with this compound derivatives have been explored as potential anti-tubercular agents. Novel derivatives showed significant activity against Mycobacterium tuberculosis, indicating their potential as effective treatments for tuberculosis (Srinivasarao et al., 2020).

Luminescent Properties and Photo-Induced Electron Transfer

Piperazine substituted naphthalimide model compounds, related to this compound, exhibit interesting luminescent properties and photo-induced electron transfer capabilities. This makes them relevant for applications in fluorescence-based sensors and optical materials (Gan, Chen, Chang, & Tian, 2003).

Anticancer Potential

Some derivatives have been synthesized and assessed for their potential anticancer activities. For instance, 1,2,4-triazine derivatives bearing piperazine amide moiety demonstrated promising antiproliferative effects against breast cancer cells, suggesting their potential as anticancer agents (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Anti-Inflammatory Activity

Certain piperazinylthienylpyridazine derivatives, similar to this compound, have shown anti-inflammatory activities. This suggests potential applications in treating inflammation-related conditions (Refaat, Khalil, & Kadry, 2007).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-(6-Chloropyrazin-2-yl)piperazin-2-one is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle . It plays a crucial role in cell cycle regulation, particularly during the transition from the G1 phase to the S phase .

Mode of Action

It’s known that cdk2 inhibitors typically work by binding to the atp pocket of the enzyme, preventing its activation and thus halting cell cycle progression .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound can halt the progression of the cell cycle, specifically blocking the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, which may result in apoptosis or programmed cell death .

Result of Action

The inhibition of CDK2 by this compound leads to cell cycle arrest . This can result in the cessation of cell proliferation and potentially induce apoptosis, which is the process of programmed cell death . This makes the compound of potential interest in the development of anti-cancer therapies .

Properties

IUPAC Name |

4-(6-chloropyrazin-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O/c9-6-3-10-4-7(12-6)13-2-1-11-8(14)5-13/h3-4H,1-2,5H2,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJHWDRKKFTCCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CN=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606715 | |

| Record name | 4-(6-Chloropyrazin-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61655-86-5 | |

| Record name | 4-(6-Chloropyrazin-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3024641.png)

![6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B3024647.png)